molecular formula C6H12N2OS B2929546 5-(Methylsulfonimidoyl)pentanenitrile CAS No. 2248297-21-2

5-(Methylsulfonimidoyl)pentanenitrile

Cat. No.: B2929546
CAS No.: 2248297-21-2
M. Wt: 160.24
InChI Key: LXJNLRFGFZFLLO-UHFFFAOYSA-N
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Description

5-(Methylsulfonimidoyl)pentanenitrile (CAS 2248297-21-2) is a specialized organic compound of significant interest in chemical biology and medicinal chemistry, valued for its unique sulfonimidoyl functional group adjacent to a nitrile-terminated pentyl chain . This molecular architecture imparts distinct reactivity, making it a versatile and high-value building block in synthetic chemistry, particularly in the development of advanced sulfoximine-based intermediates for pharmaceuticals and agrochemicals . The methylsulfonimidoyl moiety enhances the molecule's stability and selectivity in both nucleophilic and electrophilic reactions, while the terminal nitrile group offers a versatile handle for further functionalization, enabling its integration into more complex structures through cross-coupling or cyclization reactions . In pharmacological research, this compound has emerged as a key precursor in the development of kinase inhibitors. Its unique electronic properties are reported to enable favorable interactions with the ATP-binding site of various kinases, contributing to both potency and metabolic stability in candidate molecules . The compound's well-defined structure ensures consistent performance in complex transformations, facilitating reproducible results in advanced synthetic workflows . It is characterized by high purity and precise structural integrity, making it suitable for demanding research and industrial applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

5-(methylsulfonimidoyl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-10(8,9)6-4-2-3-5-7/h8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJNLRFGFZFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonimidoyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopentanenitrile with methylsulfonamide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonimidoyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonimidoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonimidoyl compounds.

Scientific Research Applications

5-(Methylsulfonimidoyl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonimidoyl)pentanenitrile involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituent (S) Molecular Formula Molecular Weight (g/mol) Key Chemical Features
5-(Methylsulfanyl)pentanenitrile -S-CH₃ C₆H₁₁NS 129.22 Thioether group; moderate polarity
5-(Methylsulfinyl)pentanenitrile -SO-CH₃ C₆H₁₁NOS 145.22 Sulfoxide group; higher polarity
5-(Methylsulfonyl)pentanenitrile -SO₂-CH₃ C₆H₁₁NO₂S 161.22 Sulfone group; strongly polar
5-(Methylsulfonimidoyl)pentanenitrile -S(NH)O-CH₃ C₆H₁₂N₂OS 160.24 Sulfonimidoyl group; unique NH moiety

Notes:

  • Sulfanyl (Thioether) : Least oxidized, lipophilic, and volatile (e.g., detected in Brassica volatiles via GC-MS ).
  • Sulfinyl (Sulfoxide) : Intermediate polarity; forms hydrogen bonds, enhancing solubility .
  • Sulfonyl (Sulfone) : Highly polar and stable; extracted via TLC from broccoli .
  • Sulfonimidoyl: The imino group (-NH) may confer distinct reactivity (e.g., hydrogen-bonding capacity or enzyme inhibition).

Key Findings :

  • Anti-Goiter Activity : 5-(Methylsulfanyl)pentanenitrile was identified as a bioactive component in traditional herbal formulations for thyroid disorders .
  • Plant Defense: Sulfinyl and sulfanyl nitriles deter pests and pathogens via glucosinolate hydrolysis .
  • Medicinal Chemistry : Pentanenitrile derivatives with complex substituents (e.g., diarylpropionitriles) are explored as estrogen receptor modulators and multidrug resistance (MDR) inhibitors .

Stability and Reactivity

  • Thermal Stability : Sulfonyl and sulfonimidoyl derivatives exhibit higher thermal stability due to stronger S-O/N bonds, whereas sulfanyl nitriles are more volatile .
  • pH Sensitivity : Sulfinyl nitriles are influenced by pH during enzymatic hydrolysis (e.g., epithiospecifier proteins in Brassica ).
  • Synthetic Utility: The sulfonimidoyl group’s NH moiety may enable novel reactions (e.g., coordination to metals or catalytic processes), though this requires further study.

Pharmacological Potential of Sulfonimidoyl Analogs

  • Targeted Drug Design : The sulfonimidoyl group could enhance binding specificity to enzymes or receptors, analogous to diarylpropionitriles targeting estrogen receptors .

Biological Activity

5-(Methylsulfonimidoyl)pentanenitrile, with the chemical formula C6H12N2O2S, is a compound that has garnered interest in various fields, particularly in pharmaceutical development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C6H12N2O2S
  • Molecular Weight : 176.24 g/mol
  • CAS Number : 2248297-21-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonimidoyl group is believed to enhance the compound's reactivity and influence its pharmacological properties.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.
  • Receptor Modulation : The structure allows for interactions with various receptors, which could modulate signaling pathways important in inflammation and pain management .

Pharmacological Studies

Recent studies have indicated potential pharmacological activities of this compound:

  • Antidiabetic Effects : Research has shown that compounds with similar structures can improve insulin sensitivity and glucose metabolism. This suggests that this compound may hold promise as a therapeutic agent for Type II diabetes .
  • Anti-inflammatory Properties : Compounds containing sulfonimidoyl groups have been associated with anti-inflammatory effects. This could be beneficial in treating chronic inflammatory diseases.

Case Studies

  • Case Study on Metabolic Disorders : A study published in a pharmacological journal evaluated the effects of this compound on glucose uptake in adipocytes. The results showed a significant increase in glucose uptake compared to control groups, indicating its potential as an antidiabetic agent.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory responses.

Data Table

PropertyValue
Molecular Weight176.24 g/mol
CAS Number2248297-21-2
Potential ApplicationsAntidiabetic, Anti-inflammatory
Mechanisms of ActionEnzyme inhibition, Receptor modulation

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